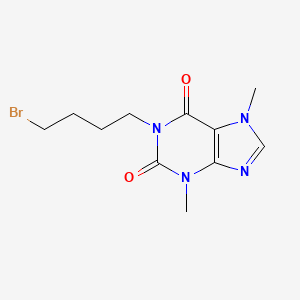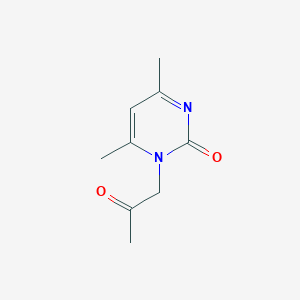![molecular formula C21H35NO3 B14437849 ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate CAS No. 78329-91-6](/img/structure/B14437849.png)
ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a dibutylamino group through a propoxymethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then reacted with 3-(dibutylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or amines.
科学研究应用
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the formulation of specialty chemicals, coatings, and polymers.
作用机制
The mechanism of action of ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibutylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The ester group may undergo hydrolysis to release active metabolites that exert pharmacological effects.
相似化合物的比较
Ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate can be compared with other esters and benzoate derivatives:
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a dibutylamino group, leading to different chemical and biological properties.
Ethyl benzoate: Lacks the amino substitution, resulting in different reactivity and applications.
Methyl 4-(dibutylamino)benzoate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
78329-91-6 |
|---|---|
分子式 |
C21H35NO3 |
分子量 |
349.5 g/mol |
IUPAC 名称 |
ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate |
InChI |
InChI=1S/C21H35NO3/c1-4-7-14-22(15-8-5-2)16-9-17-24-18-19-10-12-20(13-11-19)21(23)25-6-3/h10-13H,4-9,14-18H2,1-3H3 |
InChI 键 |
HOOWPNUGOVLMOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


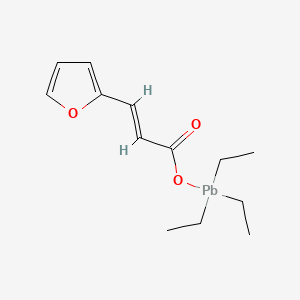
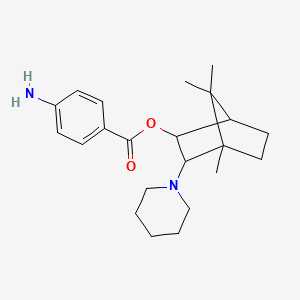
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
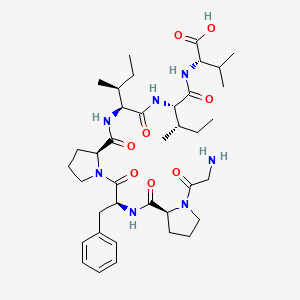
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
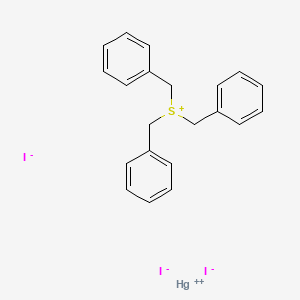

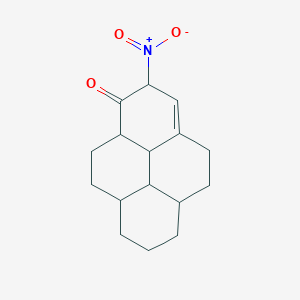
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
